molecular formula C13H19Cl2N B1338493 1-Benzyl-4-(chloromethyl)piperidine hydrochloride CAS No. 67686-03-7

1-Benzyl-4-(chloromethyl)piperidine hydrochloride

Cat. No.: B1338493
CAS No.: 67686-03-7
M. Wt: 260.2 g/mol
InChI Key: PUDJPTGBAQJTQT-UHFFFAOYSA-N
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Description

1-Benzyl-4-(chloromethyl)piperidine hydrochloride is a versatile research chemical known for its role as a building block in the synthesis of complex compounds. It is an intermediate in the preparation of various useful compounds and has been utilized in numerous chemical reactions .

Scientific Research Applications

1-Benzyl-4-(chloromethyl)piperidine hydrochloride has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-(chloromethyl)piperidine hydrochloride typically involves the reaction of piperidine with benzyl chloride under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-(chloromethyl)piperidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted piperidine derivatives .

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(chloromethyl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a precursor to other active molecules, which then exert their effects through various biochemical pathways. The exact mechanism depends on the specific application and the target molecules involved .

Comparison with Similar Compounds

1-Benzyl-4-(chloromethyl)piperidine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in various synthetic processes .

Properties

IUPAC Name

1-benzyl-4-(chloromethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN.ClH/c14-10-12-6-8-15(9-7-12)11-13-4-2-1-3-5-13;/h1-5,12H,6-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUDJPTGBAQJTQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCl)CC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80497818
Record name 1-Benzyl-4-(chloromethyl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80497818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67686-03-7
Record name 67686-03-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=286125
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Benzyl-4-(chloromethyl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80497818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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